molecular formula C11H9ClN2O B8779927 3-Chloro-6-(2-methylphenoxy)pyridazine

3-Chloro-6-(2-methylphenoxy)pyridazine

Cat. No.: B8779927
M. Wt: 220.65 g/mol
InChI Key: SXZCSKCUXYZREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(2-methylphenoxy)pyridazine is a valuable pyridazine derivative designed for use as a key synthetic intermediate in organic chemistry and medicinal chemistry research. Compounds of this structural class are recognized for their utility in intramolecular cycloaddition reactions , serving as precursors for the construction of complex fused heterocyclic systems. For instance, closely related 3-chloro-6-(2-allylphenoxy)pyridazines undergo a novel intramolecular [4+2] cycloaddition upon heating, leading to the formation of xanthene derivatives after the elimination of nitrogen and hydrogen chloride. This established reactivity highlights the potential of this compound scaffold as a robust starting material for synthesizing diversely substituted polycyclic architectures, which are core structures in many functional materials and biologically active molecules. The presence of the chlorine atom on the pyridazine ring and the ether linkage offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, thereby expanding its utility in designing molecular libraries. Researchers can leverage this compound to develop novel chemical entities for applications in catalyst development, materials science, and as pharmacological probes. Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-6-(2-methylphenoxy)pyridazine

InChI

InChI=1S/C11H9ClN2O/c1-8-4-2-3-5-9(8)15-11-7-6-10(12)13-14-11/h2-7H,1H3

InChI Key

SXZCSKCUXYZREO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=NN=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 6 2 Methylphenoxy Pyridazine and Analogous Systems

Established Synthetic Routes to Halogenated Pyridazine (B1198779) Derivatives

Approaches from 3,6-Dichloropyridazine (B152260) Precursors

3,6-Dichloropyridazine is a versatile and common starting material for the synthesis of a wide array of substituted pyridazine derivatives. jofamericanscience.orggoogle.com Its two chlorine atoms can be selectively or fully displaced by various nucleophiles, making it a foundational building block in pyridazine chemistry. jofamericanscience.org The synthesis of 3,6-dichloropyridazine itself can be achieved by reacting 3,6-dihydroxypyridazine (maleic hydrazide) with phosphorus oxychloride. google.com

The reactivity of the chlorine atoms in 3,6-dichloropyridazine allows for the stepwise introduction of different substituents. For instance, it can react with acid hydrazides, p-toluene sulfonylhydrazine, anthranilic acid derivatives, and ammonium (B1175870) hydroxide (B78521) to yield monosubstituted or disubstituted products. jofamericanscience.org The reaction with 2-aminophenol, phenylalanine, and various hydrazones also proceeds from this precursor. researchgate.net This differential reactivity is crucial for creating a diverse library of pyridazine-containing compounds. One of the chlorine atoms can be selectively replaced, leaving the other available for further functionalization. jofamericanscience.org

Starting MaterialReagentProduct TypeReference
3,6-DichloropyridazineAcid Hydrazides3-substituted-6-chloropyridazines jofamericanscience.org
3,6-Dichloropyridazinep-Toluene sulfonylhydrazine3-substituted-6-chloropyridazine jofamericanscience.org
3,6-DichloropyridazineAnthranilic acid derivatives3-substituted-6-chloropyridazines jofamericanscience.org
3,6-DichloropyridazineAmmonium hydroxide3-amino-6-chloropyridazine jofamericanscience.orggoogle.com
3,6-Dichloropyridazine2-Chlorobenzylamine3-substituted-6-chloropyridazine jofamericanscience.org
3,6-DichloropyridazineSodium azide3-azido-6-chloropyridazine jofamericanscience.org
3,6-DichloropyridazineThiosemicarbazide3-substituted-6-chloropyridazine jofamericanscience.org
3,6-Dichloropyridazine2-Aminophenol3-substituted-6-chloropyridazine researchgate.net

Nucleophilic Aromatic Substitution Reactions for Aryloxypyridazines

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the synthesis of aryloxypyridazines, including 3-chloro-6-(2-methylphenoxy)pyridazine. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The pyridazine ring, being electron-deficient, is particularly susceptible to nucleophilic attack, especially when further activated by electron-withdrawing groups. wikipedia.orgnih.gov

The synthesis of 3-chloro-6-phenoxypyridazine (B74615) derivatives from 3,6-dichloropyridazine and various phenols is a well-documented example of an SNAr reaction. google.com The reaction generally proceeds by the attack of the phenoxide ion at one of the carbon atoms bearing a chlorine atom, leading to the formation of a Meisenheimer complex intermediate, followed by the expulsion of the chloride ion to restore aromaticity. libretexts.org The presence of two nitrogen atoms in the pyridazine ring helps to stabilize the negative charge of the Meisenheimer complex, facilitating the reaction. wikipedia.org The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Reactant 1Reactant 2Reaction TypeProduct
3,6-DichloropyridazinePhenolsNucleophilic Aromatic Substitution3-Chloro-6-phenoxypyridazine derivatives
PyridineAlkali-metal amideNucleophilic Aromatic Substitution (Chichibabin reaction)2-Aminopyridine
Activated Aryl HalidesNucleophilesNucleophilic Aromatic SubstitutionSubstituted Aryl Compounds

Advanced and Specialized Synthetic Strategies

Synthesis via 3-Chloro-6-hydrazinylpyridazine Intermediates

3-Chloro-6-hydrazinylpyridazine is a key intermediate in the synthesis of more complex pyridazine-based heterocyclic systems. nih.govontosight.ai It is typically prepared by the reaction of 3,6-dichloropyridazine with hydrazine (B178648) hydrate. nih.govchemicalbook.com This reaction is often carried out by heating the reactants in a sealed tube or by refluxing in a suitable solvent. nih.govchemicalbook.com The hydrazinyl group is highly reactive and serves as a handle for further derivatization. ontosight.ai

This intermediate is particularly useful for the construction of fused ring systems. For example, the reaction of 3-chloro-6-hydrazinylpyridazine with various reagents can lead to the formation of pyridazinotriazine derivatives. nih.gov The free amino group of the hydrazine moiety can be acylated, condensed with aldehydes, or reacted with carbon disulfide to build new heterocyclic rings fused to the pyridazine core. nih.gov The versatility of this intermediate makes it a valuable tool for creating diverse molecular scaffolds with potential biological activities. nih.govnih.gov

PrecursorReagentIntermediateSubsequent ReactionFused HeterocycleReference
3,6-DichloropyridazineHydrazine Hydrate3-Chloro-6-hydrazinylpyridazineAcetic anhydridePyridazinotriazine nih.gov
3,6-DichloropyridazineHydrazine Hydrate3-Chloro-6-hydrazinylpyridazinep-ChlorobenzaldehydePyridazinotriazine nih.gov
3,6-DichloropyridazineHydrazine Hydrate3-Chloro-6-hydrazinylpyridazineCarbon disulphidePyridazinotriazine nih.gov

Application of Coupling Reagents (e.g., TBTU) and Catalysts in Construction of Pyridazine Scaffolds

Coupling reagents are essential tools in modern organic synthesis for the formation of amide, ester, and other bonds. While not typically used for the initial construction of the pyridazine ring itself, reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are instrumental in the derivatization of the pyridazine scaffold. peptide.comapexbt.com TBTU is an efficient coupling reagent known for causing low racemization, making it valuable in peptide synthesis and the synthesis of complex molecules. peptide.comapexbt.com

In the context of pyridazine chemistry, TBTU can be employed to couple carboxylic acids to amino-functionalized pyridazines or to facilitate the formation of amide bonds in side chains attached to the pyridazine ring. beilstein-journals.org For example, an amide coupling using TBTU can be a key step in building more complex structures onto a pre-formed pyridazine core. beilstein-journals.org Catalysts, particularly palladium-based catalysts, are also crucial for derivatization through cross-coupling reactions like Suzuki and Sonogashira, allowing for the introduction of aryl and alkynyl groups onto the pyridazine ring. researchgate.net

Coupling Reagent/CatalystReaction TypeUtility in Pyridazine SynthesisReference
TBTUAmide bond formationDerivatization of pyridazine scaffold peptide.combeilstein-journals.org
HATUAmide bond formationDerivatization of pyridazine scaffold beilstein-journals.orgresearchgate.net
Palladium CatalystsCross-coupling (e.g., Suzuki, Sonogashira)Introduction of aryl and alkynyl groups researchgate.net

Intramolecular Cycloaddition Reactions in Pyridazine Derivatization

Intramolecular cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder reaction, represent a powerful strategy for the synthesis of fused pyridazine systems. mdpi.comorganic-chemistry.org In this approach, the electron-deficient pyridazine ring acts as the diene, and a dienophile is tethered to the pyridazine core via a side chain. mdpi.com Upon heating, an intramolecular [4+2] cycloaddition occurs, leading to the formation of a new ring fused to the pyridazine. mdpi.comresearchgate.net

This methodology has been successfully applied to the synthesis of various fused heterocycles. mdpi.comnih.govresearchgate.net For instance, pyridazines with appropriate olefinic or acetylenic side chains can be converted into indolines, indoles, and xanthenes. researchgate.net The reaction often proceeds with high regioselectivity and can be a highly efficient way to build molecular complexity in a single step. organic-chemistry.org The nature of the tether connecting the dienophile to the pyridazine ring can influence the rate and outcome of the cycloaddition. mdpi.comresearchgate.net

Pyridazine DerivativeReaction TypeProduct TypeReference
3-(Alkynyl-X)-substituted 4-pyridazinecarbonitrilesIntramolecular Diels-AlderFused benzonitriles mdpi.comresearchgate.net
Pyridazinium ylides with ethyl propiolate[3+2] CycloadditionPyrrolo[1,2-b]pyridazine derivatives nih.gov
1,2,3-Triazines with 1-propynylaminesAza-Diels-Alder6-Aryl-pyridazin-3-amines organic-chemistry.org

Formation of Fused Heterocyclic Pyridazine Systems (e.g., Triazolo[4,3-b]pyridazines)

The synthesis of fused heterocyclic systems, particularly those containing a pyridazine core, is a significant area of research in medicinal and materials chemistry. The nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazine scaffold is of particular interest. The general strategy for constructing this bicyclic system often involves the initial formation of a hydrazinylpyridazine intermediate from a corresponding chloropyridazine, such as this compound, followed by an intramolecular or intermolecular cyclization reaction to form the fused triazole ring.

A primary and widely utilized method involves the nucleophilic substitution of the chlorine atom in a 3-chloropyridazine (B74176) derivative with hydrazine hydrate. This reaction yields a 3-hydrazinylpyridazine (B1252368) intermediate. For instance, 3-chloro-6-hydrazinylpyridazine is a key precursor that can be readily prepared and subsequently used to build the fused triazole ring. nih.govresearchgate.net The resulting hydrazinyl group is then cyclized with various reagents to form the triazole ring. For example, reaction with orthoesters or carboxylic acids and their derivatives can lead to the formation of the desired triazolo[4,3-b]pyridazine system. This sequential process of hydrazinolysis followed by cyclization is a versatile approach to a wide range of substituted triazolopyridazines. mdpi.comresearchgate.net

Another efficient synthetic route for the formation of triazolo-annulated azines is the acylation of tetrazoles with chloroazines, which proceeds via a thermal ring transformation. nih.gov This methodology has been successfully applied to the synthesis of compounds like 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. The process involves reacting a substituted tetrazole, such as 5-(3-methylphenyl)tetrazole, with a dichloropyridazine in the presence of a base like pyridine. nih.gov This reaction leads directly to the fused triazolo[4,3-b]pyridazine core and is noted for its high efficiency. nih.gov

Research has also explored the synthesis of more complex fused systems. For instance, pyridazinethione derivatives can be converted into their corresponding hydrazones, which upon diazotization, lead to tetrazolo[1,5-b]pyridazines. Alternatively, reacting dihydropyridazinethiones with benzhydrazide can afford 7H-spiro[ nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazin-8,1′-cyclohexanes], demonstrating the utility of pyridazine thiones as precursors for fused triazole systems. mdpi.com

The following table summarizes representative examples of synthetic routes to various fused pyridazine systems, illustrating the diversity of precursors and reaction conditions employed.

PrecursorReagents & ConditionsProductYieldReference
3,6-Dichloropyridazine5-(3-Methylphenyl)tetrazole, Pyridine, Toluene, Reflux6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazineNot specified nih.gov
4-(Phenyl)-2,3-diazaspiro[5.5]undec-3-ene-1-thiones1. Hydrazine hydrate, THF, Reflux 2. DiazotizationSpiro[cyclohexane-1,8′-tetrazolo[1,5-b]pyridazines]48-61% (for hydrazone intermediate) mdpi.com
DihydropyridazinethionesBenzhydrazide7H-spiro[ nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazin-8,1′-cyclohexanes]Not specified mdpi.com
3-Chloro-6-hydrazinylpyridazineAcetone, Reflux3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazineNot specified nih.govresearchgate.net
4-Amino-1,2,4-triazole1. Ethyl acetoacetate (B1235776) (cyclization) 2. POCl3 (chlorination) 3. 4-Aminophenol (substitution)Various 8-Substituted-6-methyl- nih.govmdpi.comnih.govtriazolo[4,3-b]pyridazinesUp to 79% for final products nih.gov

These synthetic strategies highlight the chemical versatility of the pyridazine ring, allowing for the construction of a diverse array of fused heterocyclic systems. The choice of starting material, whether a chloropyridazine, a pyridazinone, or a pyridazinethione, dictates the subsequent reaction pathway and the nature of the resulting fused ring system. mdpi.commdpi.com The development of these methodologies is crucial for accessing novel compounds with potential applications in various fields of chemical science.

Advanced Spectroscopic and Crystallographic Characterization Techniques in Pyridazine Research

Comprehensive Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in determining the structure and properties of a molecule like 3-Chloro-6-(2-methylphenoxy)pyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

¹H and ¹³C NMR spectroscopy would be essential for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridazine (B1198779) and the 2-methylphenoxy rings. The chemical shifts and coupling constants of the pyridazine ring protons would confirm their positions relative to the chlorine and the phenoxy substituents. The signals for the 2-methylphenoxy group would include a singlet for the methyl protons and a set of multiplets for the aromatic protons, with their specific pattern helping to confirm the ortho substitution.

¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the carbons of the pyridazine ring and the 2-methylphenoxy group. The carbons attached to the chlorine and oxygen atoms, as well as the quaternary carbons, would have characteristic chemical shifts.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes.

Atom Hypothetical ¹H NMR Chemical Shift (ppm) Hypothetical ¹³C NMR Chemical Shift (ppm)
Pyridazine-H(Expected doublets)-
2-methylphenoxy-H(Expected multiplets)-
-CH₃(Expected singlet)(Expected around 15-25 ppm)
Pyridazine-C-(Expected in the aromatic region)
2-methylphenoxy-C-(Expected in the aromatic region)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, ESI-MS)

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The isotopic pattern of this peak, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, would be a key indicator of a chlorine-containing compound.

Fragmentation Analysis: Common fragmentation pathways would likely involve the cleavage of the ether bond between the pyridazine ring and the phenoxy group, leading to fragment ions corresponding to the chloropyridazine and 2-methylphenoxy moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic properties of the molecule.

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-Cl, C-O-C (ether), C=N, and C=C bonds within the aromatic rings. The C-H stretching and bending vibrations for the aromatic and methyl groups would also be present.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption bands corresponding to the π→π* and n→π* electronic transitions within the aromatic systems of the pyridazine and phenoxy rings.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Structural Analysis

Should a suitable single crystal of this compound be grown, Single-Crystal X-ray Diffraction (SCXRD) would provide the most definitive three-dimensional structural information.

Determination of Molecular Geometry and Conformation

SCXRD analysis would precisely determine the bond lengths, bond angles, and torsion angles within the molecule. This would reveal the planarity of the pyridazine and phenyl rings and the orientation of the 2-methylphenoxy group relative to the pyridazine ring.

Elucidation of Crystal System and Space Group Parameters

The crystallographic analysis would also determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice. The unit cell dimensions (a, b, c, α, β, γ) would also be precisely measured.

A hypothetical data table for crystallographic data is shown below for illustrative purposes.

Parameter Hypothetical Value
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(Hypothetical value)
b (Å)(Hypothetical value)
c (Å)(Hypothetical value)
α (°)90
β (°)(Hypothetical value)
γ (°)90
Volume (ų)(Calculated value)
Z(Number of molecules per unit cell)

Analysis of Intermolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonds, Halogen Bonds)

The pyridazine ring itself is a key player in directing intermolecular assembly due to its unique physicochemical properties. It possesses a significant dipole moment and two nitrogen atoms that can act as hydrogen bond acceptors. The electron-withdrawing nature of the nitrogen atoms also influences the C-H bonds on the ring, making them potential, albeit weak, hydrogen bond donors.

In the crystal structures of analogous pyridazine compounds, various types of hydrogen bonds have been observed. For instance, in derivatives containing N-H groups, strong N—H···N hydrogen bonds are common, often leading to the formation of dimers with characteristic ring motifs. researchgate.netblumberginstitute.org However, in this compound, which lacks a traditional hydrogen bond donor like an N-H or O-H group, the hydrogen bonding landscape is likely dominated by weaker C—H···N and C—H···O interactions. The hydrogen atoms on the pyridazine ring and the methyl group of the phenoxy moiety can act as donors, interacting with the nitrogen atoms of the pyridazine ring or the ether oxygen of a neighboring molecule.

Halogen bonding is another significant interaction that could be present in the crystal lattice of this compound. The chlorine atom, being an electrophilic region on the halogen, can interact with a nucleophilic site, such as the nitrogen atoms of the pyridazine ring. This type of interaction, denoted as C—Cl···N, has been a subject of theoretical and experimental studies in similar heterocyclic systems.

Furthermore, π–π stacking interactions between the aromatic pyridazine and phenyl rings are expected to contribute significantly to the crystal packing. These interactions are a common feature in the crystal structures of many aromatic and heteroaromatic compounds, including various pyridazine derivatives, where centroid-to-centroid distances between rings are indicative of such stacking. nih.gov

Detailed research findings on closely related pyridazine derivatives provide insight into the specific parameters of these interactions.

Detailed Research Findings on Analogous Structures

Crystallographic studies on substituted pyridazines reveal a prevalence of specific intermolecular contacts. For example, the analysis of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine shows the formation of non-planar dimers through N—H···N hydrogen bonds. researchgate.netblumberginstitute.org Although this compound lacks the N-H donor, the acceptor capability of the pyridazine nitrogens remains a key feature.

In the absence of strong hydrogen bond donors, weaker interactions become structurally determinative. Studies on similar heterocyclic systems have characterized various weak hydrogen bonds, such as C—H···Cl and C—H···O. nih.gov In the context of this compound, the C-H bonds of both the pyridazine and the 2-methylphenoxy rings could engage in such interactions with the chlorine atom or the ether oxygen of adjacent molecules.

The following table summarizes the potential intermolecular interactions in the crystal lattice of this compound, based on the analysis of its functional groups and data from related compounds.

Interaction TypeDonorAcceptorPotential for Formation
C—H···N Hydrogen BondC-H (Pyridazine, Methyl)N (Pyridazine)High
C—H···O Hydrogen BondC-H (Pyridazine, Methyl)O (Ether)Moderate
C—Cl···N Halogen BondC-ClN (Pyridazine)Moderate
π–π StackingPyridazine/Phenyl RingPyridazine/Phenyl RingHigh

The following table presents hypothetical geometric parameters for these interactions, extrapolated from published data on analogous systems.

InteractionD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)
C—H···N3.2 - 3.62.3 - 2.7140 - 170
C—H···O3.1 - 3.52.2 - 2.6130 - 160
C—Cl···N3.0 - 3.4-160 - 175

It is important to note that the actual intermolecular interactions and their precise geometries in the crystal structure of this compound can only be definitively determined through single-crystal X-ray diffraction analysis. The information presented here is a projection based on the established principles of intermolecular interactions and the crystallographic data of structurally related compounds.

Based on the comprehensive search for scholarly and scientific data, it has been determined that there are no available computational and theoretical investigations for the specific compound This compound that align with the requested article outline.

The search for data pertaining to Density Functional Theory (DFT) calculations, including electronic structure analysis (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, and global reactivity descriptors, did not yield any results for this particular molecule. Similarly, no studies were found that have conducted advanced intermolecular interaction analyses, such as Hirshfeld surface analysis or the construction of energy frameworks, specifically for this compound.

While research exists for other pyridazine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from related but structurally different compounds. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Computational and Theoretical Investigations of Pyridazine Derivatives

Molecular Modeling Approaches in Mechanistic Studies

Molecular modeling encompasses a range of computational techniques used to understand and predict the behavior of molecules. For pyridazine (B1198779) derivatives, these approaches are instrumental in elucidating their mechanisms of action at a molecular level, guiding the design of new compounds with improved potency and selectivity.

Ligand-Based Pharmacophore Modeling for Chemical Feature Identification

Ligand-based pharmacophore modeling is a computational strategy employed when the three-dimensional structure of the biological target is unknown. This method relies on the principle that a set of molecules that bind to the same target likely share a common set of steric and electronic features arranged in a specific 3D geometry, which is essential for their biological activity.

For a series of biologically active pyridazine derivatives, this approach would involve:

Conformational Analysis: Generating a diverse set of low-energy 3D conformations for each active pyridazine molecule.

Feature Identification: Identifying key chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups within each molecule.

Model Generation: Aligning the conformations of the active molecules to identify a common spatial arrangement of these pharmacophoric features. The resulting pharmacophore model represents the key interaction points necessary for binding to the target.

This model can then be used to guide the design of new pyridazine derivatives that possess these essential chemical features, with the aim of achieving similar or enhanced biological activity.

Structure-Based Pharmacophore Modeling from Target Structures

In contrast to the ligand-based approach, structure-based pharmacophore modeling is utilized when the 3D structure of the biological target, typically a protein, is available, often from techniques like X-ray crystallography or NMR spectroscopy. This method focuses on identifying the key interaction points within the target's binding site.

The process for a pyridazine derivative interacting with a known target would involve:

Interaction Mapping: Identifying potential interaction points within the binding site, such as hydrogen bond donors/acceptors from the protein backbone or side chains, and hydrophobic pockets.

Pharmacophore Model Generation: Creating a 3D model that represents these key interaction features. This model serves as a template outlining the essential features a ligand, such as a pyridazine derivative, must possess to bind effectively to the target.

This approach provides a more direct understanding of the ligand-target interactions and is a powerful tool for designing novel pyridazine derivatives with high affinity and selectivity.

Virtual Screening Methodologies for Library Prioritization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This method is crucial for prioritizing which compounds from a vast chemical space should be synthesized and tested experimentally, thereby saving significant time and resources.

When applied to pyridazine derivatives, virtual screening can be performed using either ligand-based or structure-based pharmacophore models:

Ligand-Based Virtual Screening: The generated ligand-based pharmacophore model is used as a 3D query to search a database of compounds. Molecules that match the pharmacophore's features and geometry are selected as potential hits.

Structure-Based Virtual Screening (Docking): This involves computationally placing each molecule from a library into the binding site of the target protein and evaluating the potential binding affinity using a scoring function.

The outcome of a virtual screening campaign is a ranked list of compounds, which allows researchers to prioritize a smaller, more manageable set of pyridazine derivatives for further investigation.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor or target). It is a fundamental tool in structure-based drug design.

For a pyridazine derivative like 3-Chloro-6-(2-methylphenoxy)pyridazine, a molecular docking simulation would involve:

Preparation of Structures: Obtaining or generating the 3D structures of both the pyridazine derivative and the target protein.

Docking Algorithm: Using a docking program to explore various possible binding poses of the pyridazine derivative within the target's active site.

Scoring Function: Evaluating each pose using a scoring function that estimates the binding free energy. The pose with the best score is considered the most likely binding mode.

The results of molecular docking can provide valuable insights into the specific interactions between the pyridazine derivative and the amino acid residues of the target protein, such as hydrogen bonds and hydrophobic interactions. This information is critical for understanding the basis of molecular recognition and for designing modifications to the pyridazine structure to improve its binding affinity.

Biological Activities and Mechanistic Research of Pyridazine Derivatives Non Clinical Focus

Herbicidal Properties and Agro-Chemical Potential

Pyridazine (B1198779) derivatives have been extensively studied for their role in crop protection, demonstrating significant herbicidal, fungicidal, and plant growth regulating activities. researchgate.netresearchgate.netnih.gov The core structure of pyridazine is frequently utilized in the development of new agrochemicals due to its high activity and environmental friendliness. researchgate.netresearchgate.net

The pre-emergence herbicidal activities of 3-phenoxypyridazine derivatives, including compounds structurally related to 3-Chloro-6-(2-methylphenoxy)pyridazine, have been evaluated using various laboratory methods to establish structure-activity relationships. oup.comtandfonline.com Initial screenings are often conducted using Petri dish tests and submerged pot tests, which simulate upland and submerged paddy field conditions, respectively. oup.comcambridge.org

In the Petri dish method, seeds of target plants, such as Brassica chinesis L. (a typical broad-leaved plant), are used to assess the preliminary pre-emergent herbicidal effects of the compounds. oup.com Submerged pot tests provide conditions that more closely resemble those of a paddy field. tandfonline.com In these tests, compounds formulated as wettable powders are applied to pots containing soil and germinated weed seeds, like barnyard grass. oup.com The herbicidal effects are then observed over a period, typically a month, and rated on a scale of inhibition. oup.com

Studies have shown that 3-phenoxypyridazines with an alkyl or halogen substituent at the ortho position of the benzene (B151609) ring exhibit marked herbicidal effects. cambridge.org Specifically, 3-(2-methylphenoxy)pyridazine was identified as having a powerful pre-emergence effect on key weeds. tandfonline.com

Table 1: Herbicidal Ratings in Submerged Pot Test for Selected Weeds Herbicidal ratings are based on a 0-5 scale, where 0 indicates no inhibition and 5 indicates no germination or complete kill. oup.com

CompoundBarnyard GrassSpikerushBroad-leaved Weeds
3-Phenoxypyridazine454
3-(2-methylphenoxy)pyridazine554
3-Phenoxy-6-chloropyridazine232

This table is generated based on data reported in literature concerning related pyridazine compounds. oup.comtandfonline.com

A crucial aspect of a herbicide's utility is its selectivity—the ability to control weeds without harming the desired crop. agrilife.org Research has demonstrated that certain 3-phenoxypyridazine derivatives exhibit excellent selective herbicidal action. tandfonline.comcambridge.org

The compound 3-(2-methylphenoxy)pyridazine showed powerful effects against common paddy field weeds like barnyard grass and spikerush, while causing no injury to rice plants in submerged pot tests. tandfonline.com Further evaluations revealed that 3-(2-methylphenoxy)pyridazine and related compounds, such as those with 2,3-dimethylphenoxy, 2,4-dimethylphenoxy, and 2,6-dimethylphenoxy groups, displayed a remarkable margin of selectivity for several important crops. cambridge.org These crops include tomato (Lycopersicum esculentum Mill.), cotton (Gossypium hirsutum L.), soybean (Glycine max (L.) Merr.), and Azuki bean (Phaseolus angularis Wight). cambridge.org This selectivity is a key factor in their potential as practical herbicides for both paddy and upland farming. tandfonline.comcambridge.org

Beyond their herbicidal effects, pyridazine derivatives have also been investigated for their potential as plant growth regulators. researchgate.nettandfonline.com Some compounds in this class have shown the ability to influence plant development, including germination and morphogenesis. researchgate.net For instance, the growth regulating activity of 3-phenoxypyridazine was compared with that of maleic hydrazide, a known plant growth regulator. tandfonline.com Certain 3-anilino-6-phenoxypyridazines have been observed to promote the shoot growth of millet, indicating a stimulatory effect. oup.com This dual capability for both inhibition and promotion of plant growth highlights the diverse agro-chemical potential of the pyridazine scaffold. researchgate.netnih.gov

Antimicrobial Activity Investigations

The pyridazine nucleus is a core component in a wide array of compounds possessing diverse pharmacological activities, including antimicrobial properties. sarpublication.comrjptonline.org Various derivatives have been synthesized and screened for their efficacy against bacterial, fungal, and viral pathogens. researchgate.netsarpublication.com

Numerous studies have explored the in vitro antibacterial activity of pyridazine derivatives against both Gram-positive and Gram-negative bacteria. chemmethod.comresearchgate.net The well diffusion method is a common technique used for this screening, where the zone of inhibition around a disk impregnated with the test compound is measured. chemmethod.com

Screening of various pyridazine compounds has shown significant activity against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus cereus. chemmethod.comresearchgate.netbiointerfaceresearch.com For example, certain novel pyridazine derivatives have demonstrated vital inhibition zones against E. coli and high activity against P. aeruginosa. chemmethod.com The specific structural features of the pyridazine derivatives, including the nature and position of substituents, play a crucial role in determining their antibacterial potency. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Pyridazine Derivatives (Zone of Inhibition in mm)

Compound IDEscherichia coliPseudomonas aeruginosaStaphylococcus aureusBacillus cereus
Derivative A151412-
Derivative B161618-
Derivative C181716-

This table is a representative example based on data for various pyridazine derivatives reported in the literature. 'Derivative A, B, C' are placeholders for specific compounds from different studies. chemmethod.combiointerfaceresearch.com

The pyridazine class of compounds has also been recognized for its potential antifungal and antiviral activities. nih.govcambridge.org

Antifungal Activity: In vitro antifungal screening has revealed that some pyridazine derivatives exhibit weak to good activity against various plant pathogenic fungi. nih.gov Studies have tested compounds against fungi such as Gibberella zeae, Fusarium oxysporum, and Cylindrocarpon mandshurica. nih.gov For instance, certain 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives showed notable inhibition of fungal growth at a concentration of 50 μg/mL. nih.gov The incorporation of other heterocyclic scaffolds, like 1,3,4-thiadiazole and 1,3,4-oxadiazole, into the pyridazine ring has been explored as a strategy to develop lead structures with potent antifungal activity. nih.gov

Antiviral Activity: The antiviral potential of pyridazine derivatives has also been a subject of research. researchgate.net Pyridazines are among the heterocyclic compounds that have been investigated for their ability to inhibit viral replication, contributing to the broader search for new antiviral agents. researchgate.netsarpublication.com

Anti-Inflammatory Research

The pyridazine scaffold is a recurring motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Within the realm of non-clinical research, a significant focus has been placed on the anti-inflammatory potential of these heterocyclic compounds. The structural versatility of the pyridazine ring allows for the synthesis of diverse analogues, leading to the identification of potent anti-inflammatory agents.

Cyclooxygenase (COX) Inhibitory Activity Studies (e.g., COX-2)

A primary mechanism through which many anti-inflammatory drugs exert their effects is the inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 and COX-2, has been pivotal in the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. Consequently, selective inhibition of COX-2 is a key strategy in the design of anti-inflammatory agents with reduced gastrointestinal side effects.

While direct experimental data on the COX inhibitory activity of this compound is not extensively available in the public domain, studies on structurally related pyridazine derivatives have demonstrated significant potential for COX-2 inhibition. For instance, a series of novel pyridazine scaffolds were synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2. Among these, certain compounds displayed notable potency and selectivity for COX-2. For example, compound 6b from one study exhibited a COX-2 IC50 value of 0.18 µM with a selectivity index (SI) of 6.33, indicating a preferential inhibition of COX-2 over COX-1 nih.gov. In another study, trimethoxy derivatives 5f and 6f were identified as highly active candidates, showing greater COX-2 inhibitory action than the well-known COX-2 inhibitor, celecoxib, with IC50 values of 1.50 and 1.15 µM, respectively researchgate.net.

These findings underscore the potential of the pyridazine core, particularly when appropriately substituted, to yield potent and selective COX-2 inhibitors. The presence of a chloro substituent on the pyridazine ring and a phenoxy moiety are common features in compounds designed for various biological targets, suggesting that this compound could warrant investigation for similar anti-inflammatory properties.

Table 1: COX-2 Inhibitory Activity of Selected Pyridazine Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index (SI)Reference
Compound 6b0.186.33 nih.gov
Compound 5f1.50Not Reported researchgate.net
Compound 6f1.15Not Reported researchgate.net
Celecoxib (Reference)0.35Not Reported nih.gov

Molecular-Level Mechanistic Hypotheses and Target Interactions

Understanding the molecular interactions between a compound and its biological target is crucial for rational drug design and the development of more potent and selective inhibitors. For pyridazine derivatives targeting enzymes like COX-2, molecular docking and other computational techniques provide valuable insights into their binding modes and the key residues involved in these interactions.

Elucidation of Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)

Research into the anti-inflammatory mechanisms of pyridazine derivatives has primarily focused on their interaction with the COX-2 enzyme. The active site of COX-2 possesses a side pocket that is not present in the COX-1 isoform, and the ability of a ligand to occupy this pocket is a key determinant of its selectivity. For several pyridazine derivatives, their selective COX-2 inhibition has been attributed to their ability to effectively fit into and interact with residues within this side pocket.

Analysis of Binding Modes and Key Residue Interactions from Molecular Docking

Molecular docking studies have been instrumental in visualizing the binding of pyridazine derivatives to the COX-2 active site. These studies often reveal that the pyridazine core can act as a central scaffold, with its substituents forming crucial interactions with key amino acid residues. For instance, a molecular docking study of a potent pyridazine-based COX-2 inhibitor, compound 6b , revealed that its selectivity and potency could be attributed to its ability to enter the side pocket of the COX-2 enzyme and interact with the essential amino acid His90 nih.gov.

The pyridazine ring itself can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to the stability of the ligand-enzyme complex. The nitrogen atoms of the pyridazine ring, with their lone pairs of electrons, can act as hydrogen bond acceptors, a feature that has been gainfully applied in drug design nih.gov.

Investigation of Proposed Modulatory Effects on Cellular Pathways

Beyond direct enzyme inhibition, the anti-inflammatory effects of certain pyridazine derivatives may also involve the modulation of cellular signaling pathways. For example, some pyridazinone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor κB (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes nih.gov. By inhibiting the NF-κB pathway, these compounds can reduce the production of inflammatory mediators such as interleukin-6 (IL-6) nih.gov. While this research has focused on pyridazinone derivatives, it highlights the potential for the broader class of pyridazines to exert their anti-inflammatory effects through multiple mechanisms.

Advanced Research Applications and Future Directions for Pyridazine Chemistry

Utility as Core Scaffolds and Intermediates in the Synthesis of Complex Organic Molecules

The chemical architecture of 3-Chloro-6-(2-methylphenoxy)pyridazine makes it a valuable building block in the synthesis of more complex organic molecules. The pyridazine (B1198779) ring itself is an electron-deficient system, which influences the reactivity of its substituents. The chlorine atom at the 3-position is a key functional group, serving as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups at this position, thereby enabling the construction of diverse molecular frameworks.

The synthesis of this compound itself can be achieved through the reaction of 3,6-dichloropyridazine (B152260) with 2-methylphenol. google.com This reaction is a nucleophilic aromatic substitution where the phenoxide ion displaces one of the chlorine atoms on the pyridazine ring. The general reaction is outlined below:

Table 1: General Synthesis of 3-Chloro-6-phenoxypyridazine (B74615) Derivatives

Reactant 1 Reactant 2 Product Reaction Type

Once synthesized, the remaining chlorine atom at the 3-position of this compound is susceptible to displacement by various nucleophiles. This allows for the facile introduction of nitrogen, oxygen, and sulfur-containing moieties, as well as carbon-based substituents through cross-coupling reactions. For instance, treatment with amines, alcohols, or thiols can yield the corresponding 3-amino, 3-alkoxy, or 3-thioether derivatives. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to form carbon-carbon or carbon-nitrogen bonds, respectively, at the 3-position. This versatility makes this compound a key intermediate for generating libraries of polysubstituted pyridazine derivatives for various research applications. mdpi.comresearchgate.net

Exploration in Lead Compound Identification and Optimization for Diverse Biological Targets

The pyridazine scaffold is a well-established pharmacophore found in numerous biologically active compounds. rjptonline.orgresearchgate.net Derivatives of pyridazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The specific compound, this compound, serves as a valuable starting point for the exploration of new lead compounds in drug discovery.

The 2-methylphenoxy group at the 6-position can engage in various interactions with biological targets, while the 3-chloro position provides a convenient handle for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. For example, a variety of 3-amino-, 3-aryloxy-, and 3-alkoxy-6-arylpyridazines have been synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines. nih.gov These studies have highlighted the potential of this class of compounds as antitumor agents.

One area of significant interest is the development of kinase inhibitors. For instance, certain 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The general structure-activity relationship (SAR) studies on such derivatives can guide the rational design of new analogs of this compound with enhanced biological activity.

Table 2: Potential Biological Targets for Pyridazine Derivatives

Target Class Specific Example Potential Therapeutic Area
Kinases Cyclin-Dependent Kinase 2 (CDK2) Oncology
Enzymes Dipeptidyl peptidase IV (DPP-IV) Diabetes

The exploration of this compound and its derivatives in high-throughput screening campaigns can lead to the identification of novel hits for a variety of biological targets. Subsequent medicinal chemistry efforts can then focus on optimizing these hits into viable drug candidates.

Integration into Inorganic Chemistry as Ligands for Metal Complex Synthesis and Applications

The two adjacent nitrogen atoms in the pyridazine ring of this compound possess lone pairs of electrons, making them excellent donor atoms for coordination to metal ions. This property allows for the integration of this organic molecule into the realm of inorganic chemistry, where it can function as a ligand in the synthesis of metal complexes.

The coordination chemistry of pyridazine-based ligands has been extensively studied, and these ligands are known to form stable complexes with a variety of transition metals. nih.govmdpi.com The resulting metal complexes can exhibit interesting catalytic, magnetic, and photophysical properties. While specific metal complexes of this compound are not widely reported, the general principles of pyridazine coordination suggest its potential in this area.

The 2-methylphenoxy substituent can influence the steric and electronic properties of the ligand, which in turn can affect the geometry and reactivity of the resulting metal complex. The chlorine atom at the 3-position could also potentially participate in coordination or be used as a reactive site for further functionalization of the ligand before or after complexation. The synthesis of such complexes could open up new avenues for the development of novel catalysts for organic transformations or new materials with unique electronic properties. mdpi.com

Identification of Unexplored Reactivity and Novel Derivatization Pathways

While the nucleophilic aromatic substitution at the 3-position of this compound is a well-established reaction, there remains significant potential for the discovery of unexplored reactivity and novel derivatization pathways. The electron-deficient nature of the pyridazine ring can be exploited to facilitate reactions that are not commonly observed in other aromatic systems.

For instance, the application of modern synthetic methodologies, such as C-H activation, could enable the direct functionalization of the pyridazine ring at positions 4 and 5. This would provide access to a new chemical space of polysubstituted pyridazine derivatives that are not easily accessible through traditional methods.

Furthermore, the pyridazine ring itself can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner. researchgate.netorganic-chemistry.org Exploring these cycloaddition reactions with this compound could lead to the synthesis of novel fused heterocyclic systems with interesting three-dimensional structures and potential biological activities. The interplay between the substituents and the pyridazine core can lead to unexpected and potentially useful chemical transformations that warrant further investigation.

Development and Validation of New Computational Methodologies for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, and the study of pyridazine derivatives like this compound can contribute to the development and validation of new computational methodologies. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be employed to build predictive models that correlate the structural features of pyridazine derivatives with their biological activities. nih.govdovepress.commdpi.com

These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of those with the highest predicted potency. For a molecule like this compound, a QSAR model could help in selecting the optimal substituents at the 3-position to enhance its activity against a specific biological target.

Moreover, molecular docking simulations can be used to predict the binding mode of this compound and its derivatives within the active site of a target protein. nih.gov This information can provide valuable insights into the key interactions that govern molecular recognition and can guide the rational design of more potent and selective inhibitors. The experimental data obtained for newly synthesized derivatives of this compound can be used to validate and refine these computational models, leading to a synergistic cycle of prediction and experimentation that accelerates the drug discovery process. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-Chloro-6-(2-methylphenoxy)pyridazine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution. For example, reacting 3,6-dichloropyridazine with 2-methylphenol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). The 2-methylphenoxy group substitutes the chlorine at the 6-position due to its lower steric hindrance compared to the 3-position .
  • Optimization : Yield improvements (up to 75%) are achieved by controlling stoichiometry (1:1.2 pyridazine:phenol), solvent polarity (DMF > DMSO), and reaction time (12–24 hours). Excess phenol minimizes di-substitution byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • Purity : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity >98% is acceptable for biological assays .
  • Structural Confirmation :
  • NMR : 1H^1H NMR (DMSO-d6) should show characteristic peaks: δ 2.4 ppm (methyl group on phenoxy), δ 6.8–7.3 ppm (aromatic protons) .
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 249.6 .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX) resolves bond angles and confirms regioselectivity .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Profiling :

  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or receptors (e.g., AhR) using fluorescence polarization assays .
    • Dose-Response : Use logarithmic concentrations (1 nM–100 µM) to establish EC₅₀/IC₅₀ values. Triplicate measurements minimize variability .

Advanced Research Questions

Q. How does the 2-methylphenoxy substituent influence binding affinity compared to analogs (e.g., 4-phenoxyphenyl or trifluoromethyl derivatives)?

  • Structure-Activity Relationship (SAR) :

  • Electron Effects : The methyl group enhances electron-donating capacity of the phenoxy ring, increasing π-π stacking with hydrophobic receptor pockets (e.g., AhR or CRF1R) .
  • Steric Effects : Compared to bulkier substituents (e.g., trifluoromethyl), the 2-methyl group reduces steric clashes, improving binding to shallow binding sites (e.g., kinase ATP pockets) .
    • Case Study : In AhR agonism assays, 2-methylphenoxy derivatives show 2-fold higher potency (EC₅₀ = 0.8 µM) than 4-phenoxyphenyl analogs due to optimized hydrophobic interactions .

Q. What computational strategies can predict off-target interactions or metabolic liabilities?

  • In Silico Tools :

  • Docking : AutoDock Vina for binding mode prediction at targets like EGFR or CYP450 isoforms (e.g., CYP3A4) .
  • ADMET Prediction : SwissADME for bioavailability (TPSA < 90 Ų, LogP ~2.5) and admetSAR for toxicity alerts (e.g., mutagenicity risk) .
    • Metabolism : CYP-mediated oxidation of the methyl group is a potential liability. Use hepatocyte microsomes to identify primary metabolites via LC-MS/MS .

Q. How can synthetic routes be optimized for scalability without compromising regioselectivity?

  • Process Chemistry Considerations :

  • Catalysis : Pd(OAc)₂/Xantphos catalyzes Ullmann-type coupling for phenoxy substitution, reducing reaction time to 6 hours .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor and ease of purification .
    • Quality Control : In-line FTIR monitors reaction progress by tracking phenol consumption (disappearance of O-H stretch at 3200 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.